molecular formula C7H8O2S B1229578 2-(Thiophen-2-yl)propanoic acid CAS No. 54955-39-4

2-(Thiophen-2-yl)propanoic acid

Cat. No. B1229578
Key on ui cas rn: 54955-39-4
M. Wt: 156.2 g/mol
InChI Key: KTKWUKAYWFMQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278802

Procedure details

Zinc powder (150 mg), 2 ml of conc. hydrochloric acid and 1 ml of water were added to 542 mg of α-methylthio-α-(2-thienyl)propionic acid, and the mixture was stirred at the refluxing temperature for 40 minutes. After cooling, it was extracted three times with 10 ml of diethyl ether. The organic layer was washed twice with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was subjected to short-path distillation (bath temperature 140°-160° C./12 mmHg) to afford 245 mg of α-(2-thienyl)propionic acid in a yield of 58%.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-(2-thienyl)propionic acid
Quantity
542 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CS[C:4]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)([CH3:8])[C:5]([OH:7])=[O:6]>[Zn].O>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[CH:4]([CH3:8])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
α-methylthio-α-(2-thienyl)propionic acid
Quantity
542 mg
Type
reactant
Smiles
CSC(C(=O)O)(C)C=1SC=CC1
Name
Quantity
150 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the refluxing temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
it was extracted three times with 10 ml of diethyl ether
WASH
Type
WASH
Details
The organic layer was washed twice with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to short-path distillation (bath temperature 140°-160° C./12 mmHg)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
S1C(=CC=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 245 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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